molecular formula C11H9NO B1593195 3-Methylquinoline-2-carbaldehyde CAS No. 408523-30-8

3-Methylquinoline-2-carbaldehyde

Cat. No.: B1593195
CAS No.: 408523-30-8
M. Wt: 171.19 g/mol
InChI Key: PJEIWNDQRUDUBL-UHFFFAOYSA-N
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Description

3-Methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a quinoline ring system with a methyl group at the 3-position and an aldehyde group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound.

Scientific Research Applications

3-Methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions of research on 3-Methylquinoline-2-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, potential applications, and biological activities. Quinoline derivatives have been used in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Therefore, continued research in this area is likely to yield valuable insights and advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent is prepared by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). The formylating agent is then reacted with 3-methylquinoline to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The quinoline ring system can interact with DNA and other biomolecules, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Methylquinoline-3-carbaldehyde
  • 3-Hydroxyquinoline-2-carbaldehyde

Comparison: 3-Methylquinoline-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. For example, 2-Chloroquinoline-3-carbaldehyde has a chlorine atom instead of a methyl group, which affects its reactivity and applications .

Properties

IUPAC Name

3-methylquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-6-9-4-2-3-5-10(9)12-11(8)7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEIWNDQRUDUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628622
Record name 3-Methylquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408523-30-8
Record name 3-Methylquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylquinoline-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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